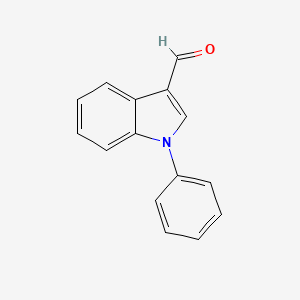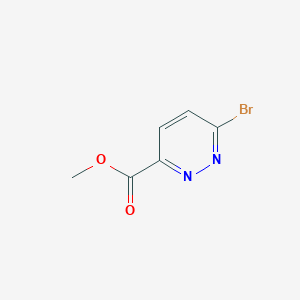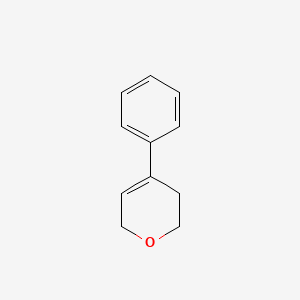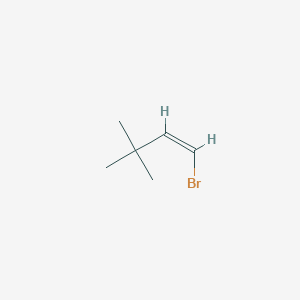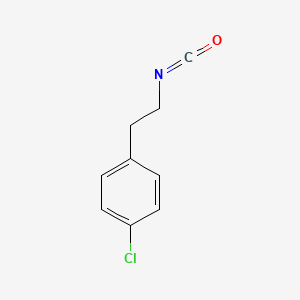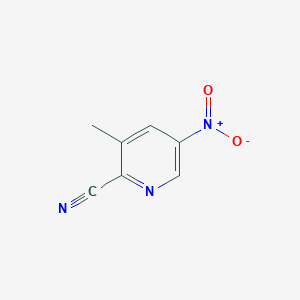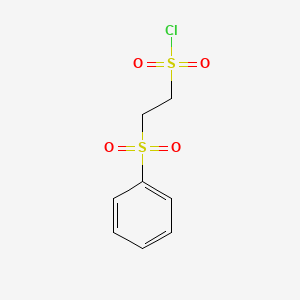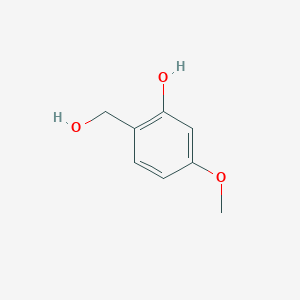
2-(Hydroxymethyl)-5-methoxyphenol
Overview
Description
2-(Hydroxymethyl)-5-methoxyphenol is an organic compound with the molecular formula C8H10O3 It is a phenolic compound characterized by the presence of a hydroxymethyl group and a methoxy group attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 2-(Hydroxymethyl)-5-methoxyphenol is the enzyme Serine Hydroxymethyl Transferase (SHMT) . SHMT plays a crucial role in the conversion of serine to glycine, a process that is vital for cell proliferation .
Mode of Action
The interaction of this compound with its target, SHMT, results in a decrease in the protein abundance and activity of SHMT in a time- and dosage-dependent manner . This interaction competes with phenyl-serine at the binding sites, decreasing the enzymatic activity of SHMT .
Biochemical Pathways
The compound affects the serine metabolism pathway, specifically the conversion of serine to glycine . This process is crucial for the production of one-carbon units that are indispensable for cell growth and regulation of the redox and epigenetic states of cells .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that it may be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The action of this compound on SHMT leads to a decrease in the conversion of serine to glycine . This could potentially affect cell proliferation and the regulation of redox and epigenetic states of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-5-methoxyphenol typically involves the hydroxymethylation of 5-methoxyphenol. One common method is the reaction of 5-methoxyphenol with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde acts as the electrophile, and the phenol acts as the nucleophile.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of catalysts, such as acidic or basic resins, can enhance the reaction rate and yield. Additionally, optimizing reaction conditions, such as temperature and pressure, can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form 2-(hydroxymethyl)-5-methoxycyclohexanol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 2-(Carboxymethyl)-5-methoxyphenol.
Reduction: 2-(Hydroxymethyl)-5-methoxycyclohexanol.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-(Hydroxymethyl)-5-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.
Industry: It is used in the production of polymers and resins, where its phenolic structure contributes to the material’s properties.
Comparison with Similar Compounds
5-Hydroxymethylfurfural: Similar in structure but contains a furan ring instead of a benzene ring.
2,5-Dimethoxyphenol: Contains two methoxy groups instead of one hydroxymethyl and one methoxy group.
2-Hydroxy-5-methoxybenzaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.
Uniqueness: 2-(Hydroxymethyl)-5-methoxyphenol is unique due to the presence of both a hydroxymethyl and a methoxy group on the benzene ring, which imparts distinct chemical and physical properties. Its combination of antioxidant activity and potential therapeutic applications sets it apart from other similar compounds.
Properties
IUPAC Name |
2-(hydroxymethyl)-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4,9-10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYWMYBLRQKGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500179 | |
| Record name | 2-(Hydroxymethyl)-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59648-29-2 | |
| Record name | 2-(Hydroxymethyl)-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-2-sulfonamide](/img/structure/B1367006.png)
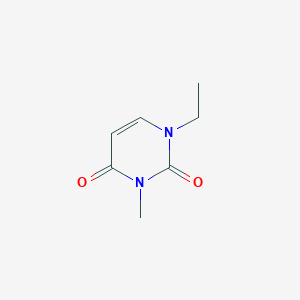
![Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate](/img/structure/B1367010.png)
